molecular formula C24H27NO B14160865 Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)- CAS No. 3676-80-0

Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-

Katalognummer: B14160865
CAS-Nummer: 3676-80-0
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: IBUGJSZYGGNAHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, also known as alpha-(2-(methylphenethylamino)ethyl)benzhydrol, is an organic compound with the molecular formula C24H27NO and a molecular weight of 345.52 g/mol . This compound is a derivative of benzhydrol and contains an additional methylphenethylamino group, making it a unique member of the benzhydryl compounds family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, can be synthesized through various methods. One common approach involves the reaction of benzhydrol with 2-(methylphenethylamino)ethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antihistamines and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and as a terminating group in polymerizations

Wirkmechanismus

The mechanism of action of benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with histamine receptors, leading to antihistaminic effects. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, is unique due to the presence of the methylphenethylamino group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

3676-80-0

Molekularformel

C24H27NO

Molekulargewicht

345.5 g/mol

IUPAC-Name

3-[methyl(2-phenylethyl)amino]-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C24H27NO/c1-25(19-17-21-11-5-2-6-12-21)20-18-24(26,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,26H,17-20H2,1H3

InChI-Schlüssel

IBUGJSZYGGNAHR-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC1=CC=CC=C1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.